molecular formula C19H17NO2S B2598078 N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide CAS No. 2034454-10-7

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide

Cat. No.: B2598078
CAS No.: 2034454-10-7
M. Wt: 323.41
InChI Key: QPNWCOOJJCXMPP-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, a benzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-(furan-3-yl)benzyl bromide from 4-(furan-3-yl)benzyl alcohol using hydrobromic acid.

    Nucleophilic Substitution: The benzyl bromide intermediate is then reacted with 2-(methylthio)benzamide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl(furan-3-ylmethyl)amine: Similar structure but with an amine group instead of a benzamide.

    Furan-3-yl(4-(methylthio)phenyl)methanol: Similar structure but with a hydroxyl group instead of a benzamide.

Uniqueness

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide is unique due to the combination of the furan ring, benzyl group, and benzamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-23-18-5-3-2-4-17(18)19(21)20-12-14-6-8-15(9-7-14)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNWCOOJJCXMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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